

# Spectroscopic and Technical Profile of Alpha-Linolenyl Methane Sulfonate

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## Compound of Interest

Compound Name: *Alpha linolenyl methane sulfonate*

Cat. No.: B15546555

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An In-depth Guide for Researchers and Drug Development Professionals

## Abstract

Alpha-linolenyl methane sulfonate, the methanesulfonate ester of alpha-linolenic acid, is a molecule of interest in organic synthesis and potential drug development due to the biological significance of its parent fatty acid. This technical guide provides a comprehensive overview of the spectroscopic characteristics of alpha-linolenyl methane sulfonate. While direct experimental spectra for this specific compound are not readily available in the public domain, this document compiles predicted spectroscopic data based on the analysis of its constituent functional groups and analogous long-chain unsaturated alkyl methanesulfonates. Detailed experimental protocols for the synthesis and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented to facilitate its characterization. Furthermore, this guide includes a conceptual workflow for its synthesis and characterization, visualized using the DOT language.

## Chemical Structure and Properties

Alpha-linolenyl methane sulfonate is synthesized by the esterification of alpha-linolenol (the alcohol derivative of alpha-linolenic acid) with methanesulfonyl chloride. This process introduces a reactive mesylate group, making it a useful intermediate in organic synthesis.

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>34</sub> O <sub>3</sub> S
Molecular Weight	342.54 g/mol
IUPAC Name	(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl methanesulfonate
CAS Number	51040-61-0

## Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for alpha-linolenyl methane sulfonate. These predictions are derived from the known spectral characteristics of alpha-linolenic acid, methanesulfonates, and other long-chain unsaturated esters.

### <sup>1</sup>H NMR Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~5.34	m	6H	Olefinic protons (-CH=CH-)
~4.22	t	2H	Methylene protons adjacent to the sulfonate ester (-CH <sub>2</sub> -OSO <sub>2</sub> )
~3.00	s	3H	Methyl protons of the methanesulfonyl group (CH <sub>3</sub> -SO <sub>2</sub> )
~2.80	t	4H	Bis-allylic protons (=CH-CH <sub>2</sub> -CH=)
~2.05	q	4H	Allylic protons (-CH <sub>2</sub> -CH=)
~1.75	p	2H	Methylene protons beta to the sulfonate ester (-CH <sub>2</sub> -CH <sub>2</sub> -OSO <sub>2</sub> )
~1.30	m	8H	Methylene protons in the alkyl chain (-CH <sub>2</sub> -)
0.97	t	3H	Terminal methyl protons (-CH <sub>2</sub> -CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
~132.0, 130.3, 128.3, 128.2, 127.7, 127.2	Olefinic carbons (-CH=CH-)
~69.0	Methylene carbon adjacent to the sulfonate ester (-CH <sub>2</sub> -OSO <sub>2</sub> )
~37.5	Methyl carbon of the methanesulfonyl group (CH <sub>3</sub> -SO <sub>2</sub> )
~31.5 - 22.6	Methylene carbons in the alkyl chain (-CH <sub>2</sub> )
~25.6, 25.5	Bis-allylic and allylic carbons
~14.3	Terminal methyl carbon (-CH <sub>2</sub> -CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3010	Medium	=C-H stretch (alkene)
~2960, ~2930, ~2855	Strong	C-H stretch (alkane)
~1360	Strong	S=O asymmetric stretch (sulfonate)
~1175	Strong	S=O symmetric stretch (sulfonate)
~970	Medium	S-O-C stretch
~725	Medium	-(CH <sub>2</sub> ) <sub>n</sub> - rocking

## Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI)

m/z	Interpretation
343.2257	$[\text{M}+\text{H}]^+$
365.2076	$[\text{M}+\text{Na}]^+$
247.2424	$[\text{M} - \text{CH}_3\text{SO}_2\text{OH}]^+$ (Loss of methanesulfonic acid)

## Experimental Protocols

### Synthesis of Alpha-Linolenyl Methane Sulfonate

This protocol describes a general method for the synthesis of alkyl methanesulfonates from the corresponding alcohol.

#### Materials:

- Alpha-linolenol
- Methanesulfonyl chloride
- Triethylamine
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

#### Procedure:

- Dissolve alpha-linolenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.
- Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure alpha-linolenyl methane sulfonate.

## Spectroscopic Characterization

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Dissolve the purified compound in deuterated chloroform (CDCl<sub>3</sub>).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher NMR spectrometer.
- Process the data using appropriate software to assign the chemical shifts and coupling constants.

### Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

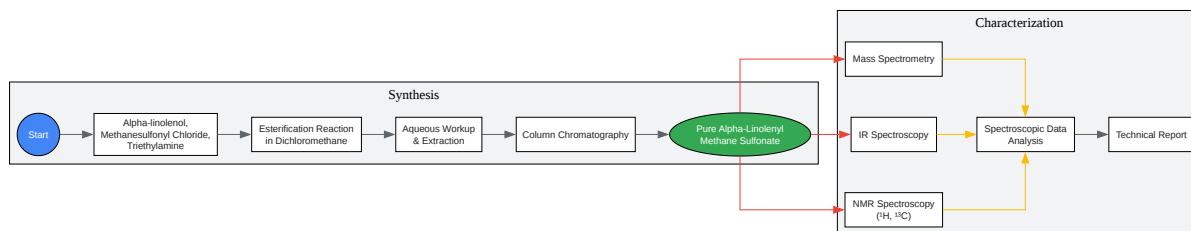
- Alternatively, cast a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ .

Mass Spectrometry (MS):

- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Determine the accurate mass of the molecular ion and characteristic fragment ions.

## Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of alpha-linolenyl methane sulfonate.



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Caption: Synthesis and characterization workflow for alpha-linolenyl methane sulfonate.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of alpha-linolenyl methane sulfonate for researchers and professionals in drug development. While direct experimental data is scarce, the predicted spectroscopic values, coupled with detailed experimental protocols, offer a robust framework for the synthesis, purification, and characterization of this compound. The provided workflow visualization further clarifies the logical progression from synthesis to analysis. As a versatile synthetic intermediate, a thorough understanding of its spectroscopic signature is crucial for its application in the development of novel chemical entities.

- To cite this document: BenchChem. [Spectroscopic and Technical Profile of Alpha-Linolenyl Methane Sulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546555#spectroscopic-data-of-alpha-linolenyl-methane-sulfonate\]](https://www.benchchem.com/product/b15546555#spectroscopic-data-of-alpha-linolenyl-methane-sulfonate)

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